molecular formula C15H12BrNOS B258773 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole

2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole

Cat. No. B258773
M. Wt: 334.2 g/mol
InChI Key: RNSBJGZCLHXEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole, also known as BSOB, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the benzoxazole family, which has been of interest to researchers due to their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is not fully understood. However, it has been suggested that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole may exert its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to modulate the activity of various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and does not appear to cause significant adverse effects in animal models. In vitro studies have shown that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of genes involved in cancer development and progression. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to enhance the efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments is its low toxicity profile, which makes it a relatively safe compound to work with. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole. One area of interest is the development of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole analogs with improved solubility and potency. Another potential direction is the investigation of the use of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of cancer research. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and can inhibit the growth of cancer cells in vitro and in vivo. While there are limitations to using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can be synthesized through a multistep process that involves the reaction of 4-bromobenzene-1-sulfonyl chloride with 2-aminoethyl-1,3-benzoxazole in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in its final form.

Scientific Research Applications

2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to cancer research, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole

Molecular Formula

C15H12BrNOS

Molecular Weight

334.2 g/mol

IUPAC Name

2-[2-(4-bromophenyl)sulfanylethyl]-1,3-benzoxazole

InChI

InChI=1S/C15H12BrNOS/c16-11-5-7-12(8-6-11)19-10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2

InChI Key

RNSBJGZCLHXEMD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br

Origin of Product

United States

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